oleanolic acid physical and chemical properties
oleanolic acid physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Oleanolic Acid
Introduction
Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid ubiquitously found in the plant kingdom, including in many medicinal plants and food sources like olives.[1][2] It exists as a free acid or as an aglycone for triterpenoid saponins.[1][3] Alongside its common isomer, ursolic acid, oleanolic acid has garnered significant attention from the scientific community for its diverse pharmacological activities, which include hepatoprotective, anti-inflammatory, antioxidant, anti-tumor, and antiviral properties.[1][4][5] This technical guide provides a comprehensive overview of the core physical and chemical properties of oleanolic acid, intended for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
Oleanolic acid is structurally classified as a pentacyclic triterpenoid derived from the lupane biosynthesis pathway.[2][3] Its structure features a hydroxyl group at the C-3 position, a carboxylic acid at the C-28 position, and a double bond between C-12 and C-13.[6] This stable molecular framework can withstand harsh conditions, such as boiling in hydrochloric acid.[6]
Table 1: General and Chemical Identification of Oleanolic Acid
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [7] |
| CAS Number | 508-02-1 | [7][8][9][10] |
| Molecular Formula | C₃₀H₄₈O₃ | [1][7][8][9] |
| Molecular Weight | 456.7 g/mol | [4][7][8][9] |
| Synonyms | Oleanic acid, Caryophyllin, Astrantiagenin C, Virgaureagenin B | [7][8][11] |
| Chemical Class | Pentacyclic Triterpenoid, Hydroxy Monocarboxylic Acid |[3][7] |
Physicochemical Properties
Oleanolic acid appears as a fine, crystalline solid.[4][10] Its hydrophobic nature and low water solubility are critical factors influencing its bioavailability and extraction methods.[4][12]
Table 2: Core Physical Properties of Oleanolic Acid
| Property | Value | Source(s) |
|---|---|---|
| Melting Point | >300 °C; typically 306-313 °C, 310 °C (decomposes) | [2][4][7][8][13] |
| Boiling Point | 553-554 °C at 760 mmHg | [4] |
| Physical Form | Solid, powder, fine needles from alcohol | [7][10] |
| Color | Light yellow | [8] |
| pKa | 2.52 (at 25°C) / 4.74 (strongest acidic) | [8][10] |
| Density | 1.10 g/cm³ (Solid) | [13] |
| Optical Rotation [α]D²⁰ | +83.3° (c = 0.6 in chloroform) |[8][10] |
Solubility
Oleanolic acid is characterized by its poor solubility in aqueous solutions, a factor that limits its oral bioavailability.[4][12] It is, however, soluble in various organic solvents, which are commonly used for its extraction from plant materials.[4][11][14]
Table 3: Solubility of Oleanolic Acid in Various Solvents
| Solvent | Solubility Value | Conditions | Source(s) |
|---|---|---|---|
| Water | 1.748 µg/L / 0.00082 g/L / ~0.02 µg/mL | - | [4][15] |
| Ethanol | ~5 mg/mL | - | [11] |
| Methanol | Soluble in 235 parts | - | [10] |
| DMSO | ~3 mg/mL | - | [11] |
| Dimethylformamide (DMF) | ~30 mg/mL | - | [11] |
| Acetone | Soluble in 180 parts | - | [10] |
| Chloroform | Soluble in 118 parts | - | [10] |
| Diethyl Ether | Soluble in 65 parts | - | [10] |
| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | Aqueous buffer |[11] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and structural elucidation of oleanolic acid.
Table 4: Key Spectroscopic Data for Oleanolic Acid
| Technique | Key Signals / Peaks | Source(s) |
|---|---|---|
| ¹H-NMR | δ 5.49 ppm (1H, s, H-12 olefinic proton); δ 3.47 ppm (1H, t, J=8.0 Hz, H-3); Multiple signals for tertiary methyl groups between δ 0.75 and 1.12 ppm . | [4][16] |
| ¹³C-NMR | δ 181.4 ppm (C-28, carboxyl); δ 146.1 ppm (C-13, olefinic); δ 123.8 ppm (C-12, olefinic); δ 79.4 ppm (C-3, oxygenated carbon). | [4][17] |
| Mass Spectrometry (EIMS) | m/z 456 [M]⁺ (molecular ion); m/z 248 (base peak, retro-Diels-Alder fragment); m/z 203 . | [16] |
| Infrared (IR) (KBr) | 3500 cm⁻¹ (O-H stretch); 2950, 2850 cm⁻¹ (C-H stretch); 1715 cm⁻¹ (C=O stretch of carboxylic acid). |[16] |
Experimental Protocols
Extraction and Isolation from Plant Material
This protocol describes a general workflow for the extraction and purification of oleanolic acid from a plant source, such as cloves (Syzygium aromaticum).[16]
Methodology:
-
Extraction: The dried plant material (e.g., 1.5 kg of whole cloves) is sequentially and exhaustively extracted with solvents of increasing polarity. A common sequence is hexane followed by ethyl acetate.[16] The solvent is removed from each extract in vacuo to yield the crude extracts.
-
Chromatographic Separation: The ethyl acetate extract, which is rich in triterpenoids, is subjected to column chromatography over silica gel (e.g., 60-120 mesh).
-
Elution: The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate with increasing polarity (e.g., starting from 8:2 hexane:ethyl acetate).[16]
-
Fraction Collection & Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing oleanolic acid.
-
Purification and Confirmation: Fractions containing the pure compound are combined, and the solvent is evaporated. The structure of the isolated oleanolic acid is then confirmed using spectroscopic methods (NMR, Mass Spectrometry).[16]
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
The melting point of oleanolic acid is often determined using DSC, which measures the heat flow associated with thermal transitions.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of pure oleanolic acid is placed into a sealed aluminum capsule.[4]
-
Instrument Calibration: The instrument is calibrated using a standard with a known melting point and heat of fusion, such as Indium (Tm = 156.6 °C).[4]
-
Thermal Scan: The sample is subjected to a controlled temperature program. For oleanolic acid, a typical program would be a ramp from 60 °C to 320 °C at a heating rate of 40 °C/min.[4]
-
Data Analysis: The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram. For oleanolic acid, a single endothermic peak is observed around 309-310 °C.[4]
Solubility Measurement by HPLC
The solubility of oleanolic acid in various solvents can be quantified using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Sample Preparation: An excess amount of oleanolic acid is added to a known volume of the solvent in a vial. The mixture is shaken in a constant temperature bath until equilibrium is reached.
-
Filtration: The supernatant is filtered through a membrane filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.[12]
-
HPLC Analysis: The filtered solution is then analyzed by a calibrated HPLC system.
-
Quantification: The concentration of oleanolic acid in the solvent is determined by comparing its peak area to a standard calibration curve.
Biosynthesis and Biological Relationships
Oleanolic acid is biosynthesized in plants from the precursor squalene. This pathway involves cyclization to form β-amyrin, followed by a series of oxidations at the C-28 position catalyzed by cytochrome P450 enzymes to form the final carboxylic acid.[2]
References
- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic acid - Wikipedia [en.wikipedia.org]
- 3. Oleanolic acid | 508-02-1 [chemicalbook.com]
- 4. Oleanolic Acid: Extraction, Characterization and Biological Activity [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oleanolic Acid | C30H48O3 | CID 10494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Oleanolic acid CAS#: 508-02-1 [m.chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. Oleanolic Acid [drugfuture.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solubility studies of oleanolic acid and betulinic acid in aqueous solutions and plant extracts of Viscum album L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: Oleanolic acid spectral data and interpretation [orgspectroscopyint.blogspot.com]
- 17. rsc.org [rsc.org]
